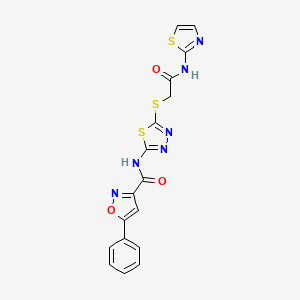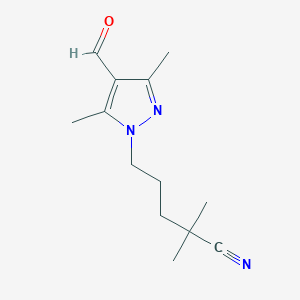
5-(4-Formyl-3,5-dimethylpyrazol-1-yl)-2,2-dimethylpentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-Formyl-3,5-dimethylpyrazol-1-yl)-2,2-dimethylpentanenitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with various functional groups, including a formyl group and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The formyl group attached to the pyrazole ring would contribute to the polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, boiling point, etc .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Formylation and Synthesis of Derivatives : The Vilsmeier-Haak formylation process is a critical reaction for synthesizing 4-formyl derivatives of 3,5-dimethylpyrazoles, showcasing the compound's role in forming structurally complex molecules (Attaryan et al., 2006).
- Selenoacetalyzation : Demonstrates the compound's utility in the synthesis of novel 2-(pyrazol-4-yl)-1,3-diselenane hydrochlorides, expanding the scope of pyrazole derivatives with potential applications in medicinal chemistry (Papernaya et al., 2013).
- Reactivity Towards Electrophilic Reagents : The reactivity of the compound towards aromatic diazonium salts and its potential to yield a variety of substituted new pyrazoles underlines its versatility in organic synthesis (Mohamed et al., 2001).
- Polarographic Behavior : The electrochemical properties of arylazo pyrazoles, derived from similar compounds, are studied to understand their reduction behavior, which is crucial in the development of electrochemical sensors and devices (Ravindranath et al., 1983).
Advanced Material and Catalytic Applications
- Metallomacrocyclic Complexes : The synthesis of novel palladium(II) complexes using 3,5-dimethylpyrazolic hybrid ligands highlights the compound's role in creating materials with potential catalytic and electronic applications (Guerrero et al., 2008).
- Photochromic Properties : Investigates the photochemical behavior of ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, suggesting applications in photoresponsive materials and molecular switches (Yokoyama et al., 2004).
Pharmaceutical and Biological Applications
- Anticancer Activity : Some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole demonstrate promising anticancer activity, underlining the potential pharmaceutical applications of derivatives synthesized from the compound (Metwally et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-formyl-3,5-dimethylpyrazol-1-yl)-2,2-dimethylpentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-12(8-17)11(2)16(15-10)7-5-6-13(3,4)9-14/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJXKCIHIFIVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(C)(C)C#N)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Formyl-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2710935.png)
![9-(3-chlorophenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2710937.png)
![1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2710940.png)
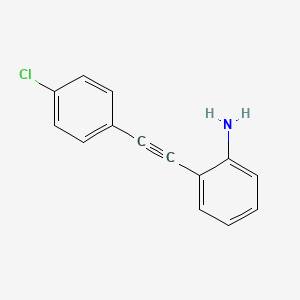
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2710945.png)
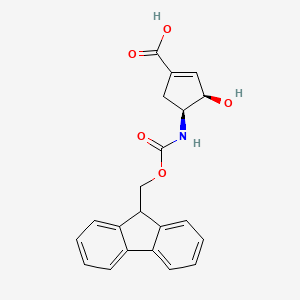
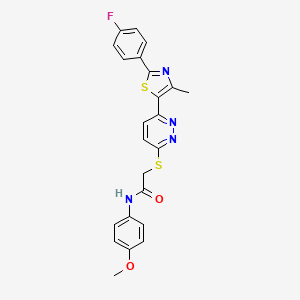
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2710950.png)
![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2710951.png)
![5-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2710952.png)
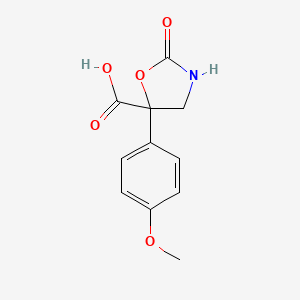
methanesulfonamide](/img/structure/B2710955.png)

